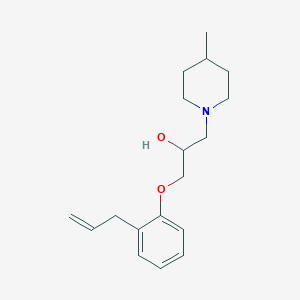
1-(2-Allyl-phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Allyl-phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Allyl-phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol typically involves the following steps:
Allylation of Phenol: The phenol group is allylated using allyl bromide in the presence of a base such as potassium carbonate.
Formation of Phenoxypropanol: The allylated phenol is then reacted with epichlorohydrin to form the phenoxypropanol intermediate.
Piperidine Substitution: The intermediate is reacted with 4-methylpiperidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Allyl-phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and cardiovascular disorders.
Industry: Used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2-Allyl-phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol: Lacks the allyl group but has similar pharmacological properties.
1-(2-Allyl-phenoxy)-3-(4-ethyl-piperidin-1-yl)-propan-2-ol: Contains an ethyl group instead of a methyl group on the piperidine ring.
Uniqueness
1-(2-Allyl-phenoxy)-3-(4-methyl-piperidin-1-yl)-propan-2-ol is unique due to the presence of both the allyl and methyl groups, which may confer distinct pharmacological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C18H27NO2 |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1-(4-methylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C18H27NO2/c1-3-6-16-7-4-5-8-18(16)21-14-17(20)13-19-11-9-15(2)10-12-19/h3-5,7-8,15,17,20H,1,6,9-14H2,2H3 |
Clave InChI |
VVKIABHDJLQWEI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CC(COC2=CC=CC=C2CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B11708316.png)
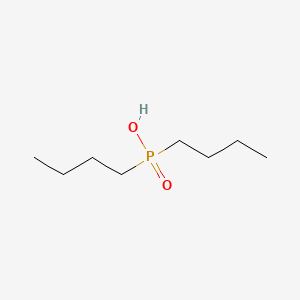
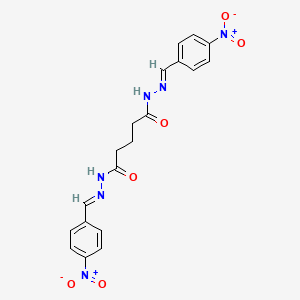
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11708326.png)
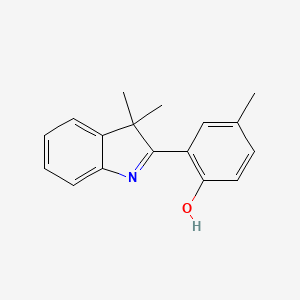
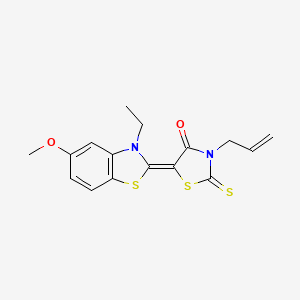
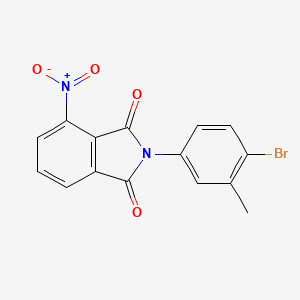
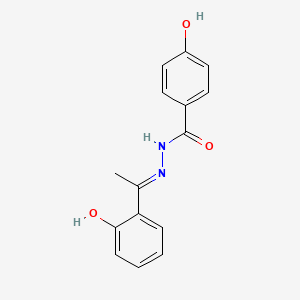
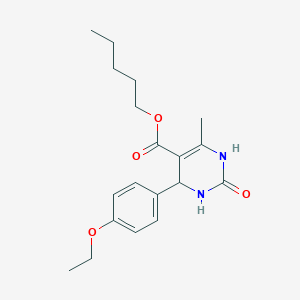
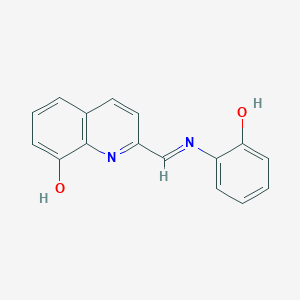
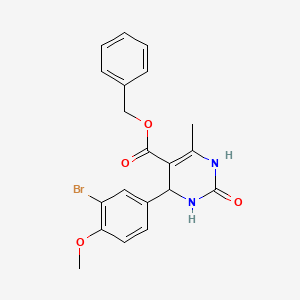

![(5E)-1-(4-chlorophenyl)-5-[4-(dimethylamino)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11708377.png)
